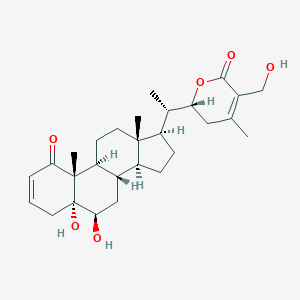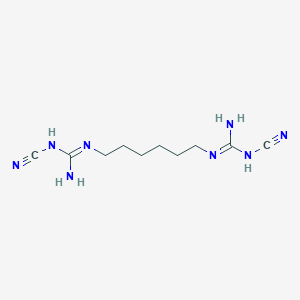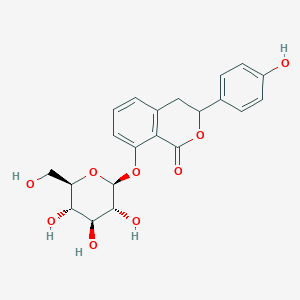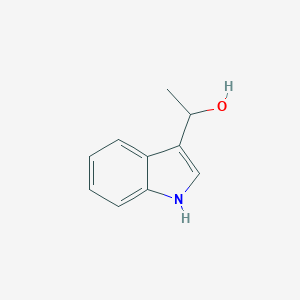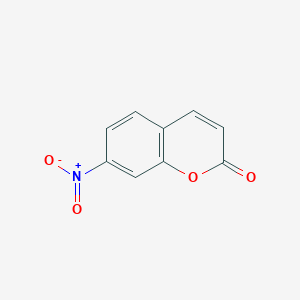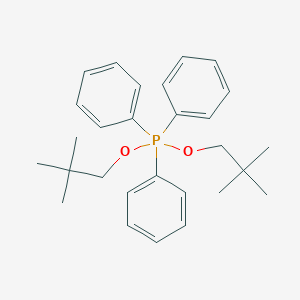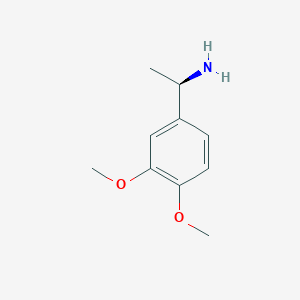
(R)-1-(3,4-Dimethoxyphenyl)ethylamine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of (R)-1-(3,4-Dimethoxyphenyl)ethylamine and its derivatives involves multiple steps, including condensation, reduction, and resolution processes. One approach detailed the effective chiral auxiliary role of 1-(2,5-dimethoxyphenyl)ethylamine, closely related to the target compound, for diastereoselective alkylation of aldimines. Racemic versions can be synthesized from dimethoxybenzenes and resolved into enantiomers using diastereomeric salt formation with mandelic acid (Kohara, Hashimoto, & Saigo, 1999).
Molecular Structure Analysis
The molecular structure of (R)-1-(3,4-Dimethoxyphenyl)ethylamine derivatives has been characterized through various spectroscopic techniques. These include IR, NMR, and X-ray spectral analyses. These studies reveal the compound's ability to form dimers in solid state and its vibrational properties indicative of specific bonding patterns (Singh et al., 2013).
Chemical Reactions and Properties
(R)-1-(3,4-Dimethoxyphenyl)ethylamine undergoes various chemical reactions, including alkylation, acylation, and amidation, demonstrating its versatility in organic synthesis. Its reactivity has been exploited in synthesizing novel compounds with potential applications in medicinal chemistry and as ligands in organometallic complexes. Notably, the compound's derivatives have shown antiulcer activities and the ability to form complexation with metals (Hosokami et al., 1992).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystal structure, of (R)-1-(3,4-Dimethoxyphenyl)ethylamine and its derivatives are crucial for their application in synthesis and formulation. Detailed crystallographic studies have provided insights into the compound's solid-state structure and intermolecular interactions, which are essential for understanding its reactivity and stability (Dhandapani et al., 2017).
Chemical Properties Analysis
The chemical properties of (R)-1-(3,4-Dimethoxyphenyl)ethylamine, including its reactivity, stability under various conditions, and interactions with other chemical entities, have been extensively studied. Its ability to participate in complexation reactions, form stable dimers, and undergo various organic transformations underscores its utility in synthetic organic chemistry (Singh et al., 2012).
Wissenschaftliche Forschungsanwendungen
Electrolytic Reduction
- Scientific Field : Organic Chemistry
- Application Summary : This compound is used in the electrolytic reduction of 3, 4-dimethoxy-β-nitrostyrene .
- Methods of Application : During the electrolytic reduction, an amine giving positive Beilstein reaction was obtained. By making a double diaphragm, an amine not containing halogen was obtained in good yield .
- Results or Outcomes : The electrolytic reduction resulted in the production of β-(3, 4-dimethoxyphenyl)-ethylamine .
Synthesis of Acyl Derivatives
- Scientific Field : Medicinal Chemistry
- Application Summary : “®-1-(3,4-Dimethoxyphenyl)ethylamine” is used in the synthesis of acyl derivatives .
- Methods of Application : A series of acyl derivatives of 2-(3, 4-dimethoxyphenyl)ethylamine were synthesized .
- Results or Outcomes : These acyl derivatives were evaluated for their effectiveness to prevent water-immersion stress-induced gastric ulceration when given intraperitoneally to rats .
Antiulcer Activities
- Scientific Field : Pharmacology
- Application Summary : This compound is used in the synthesis of derivatives that have antiulcer activities .
- Methods of Application : A series of acyl derivatives of 2-(3, 4-dimethoxyphenyl)ethylamine were synthesized and evaluated for their effectiveness to prevent water-immersion stress-induced gastric ulceration when given intraperitoneally to rats .
- Results or Outcomes : Among the synthesized compounds, N-[2-(3, 4-dimethoxyphenyl)ethyl]-2-phenylaminoacetamide hydrochloride had significant antiulcer activity .
Preformulation Studies
- Scientific Field : Pharmaceutical Sciences
- Application Summary : The 2-(3,4-dimethoxyphenyl)ethylamine derivative shows potential for oral administration, but requires improved dissolution rates and stable crystal forms for stable manufacturing .
- Methods of Application : Preformulation studies are conducted to understand the physical and chemical properties of the compound .
- Results or Outcomes : The study concluded that the compound requires improved dissolution rates and stable crystal forms for stable manufacturing .
Safety And Hazards
Eigenschaften
IUPAC Name |
(1R)-1-(3,4-dimethoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-7(11)8-4-5-9(12-2)10(6-8)13-3/h4-7H,11H2,1-3H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPFPKVWOOSTBV-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)OC)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(3,4-Dimethoxyphenyl)ethylamine | |
CAS RN |
100570-24-9 | |
| Record name | (1R)-1-(3,4-dimethoxyphenyl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


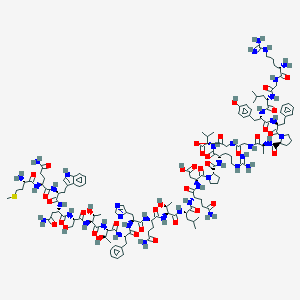
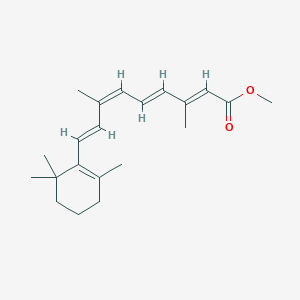
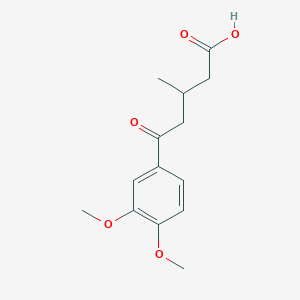
![2-[[5-[(1E)-2,6-dimethylhepta-1,5-dienyl]-3-hydroxy-3-methyloxolan-2-yl]methyl]-3,4-dihydroxycyclohex-2-en-1-one](/img/structure/B20801.png)
![[(2S,3R,4R)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-2-[(2R,3R,4R)-1,3,4-trihydroxy-5-oxopentan-2-yl]oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B20802.png)
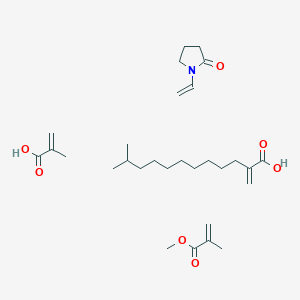
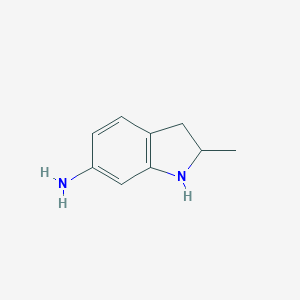
![n-[(1r,2r)-1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]propanamide](/img/structure/B20808.png)
